molecular formula C23H15ClFN3O B5437634 2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acrylonitrile

2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acrylonitrile

Cat. No.: B5437634
M. Wt: 403.8 g/mol
InChI Key: FCDCAKRXPLUNJQ-FOWTUZBSSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its bioactivity .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with a carboxylic acid . Other methods include rearrangements of quinoxalinones .


Molecular Structure Analysis

The benzimidazole system consists of a benzene ring fused to an imidazole ring. The imidazole ring contains two nitrogen atoms at the 1 and 3 positions .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to react with various free radicals . They can undergo several reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. Some benzimidazole derivatives have been found to have significant vasodilation properties .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore new synthesis methods, investigate their mechanisms of action, and develop new therapeutic applications .

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3O/c24-18-7-5-8-19(25)17(18)14-29-22-11-4-1-6-15(22)12-16(13-26)23-27-20-9-2-3-10-21(20)28-23/h1-12H,14H2,(H,27,28)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDCAKRXPLUNJQ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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